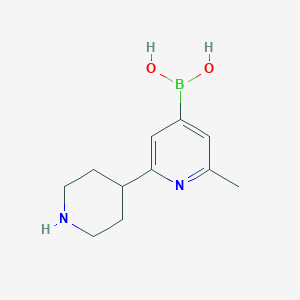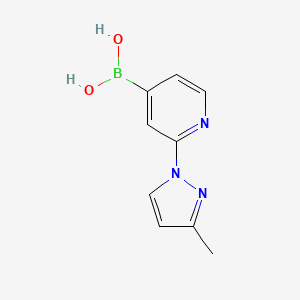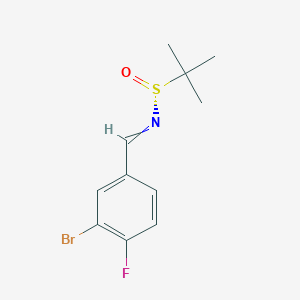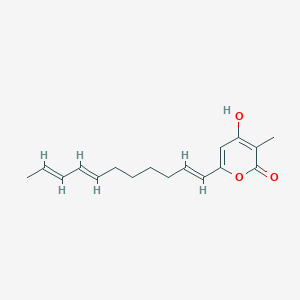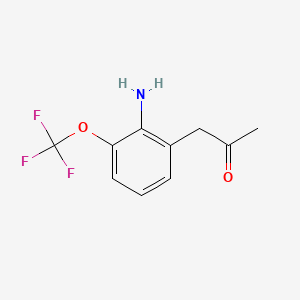
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.
Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group may also play a role in forming hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the amino group.
1-(2-(Trifluoromethoxy)phenyl)propan-1-one: Similar structure but lacks the amino group.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Contains a similar trifluoromethyl group but has a different backbone.
Uniqueness
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both the amino and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
1-[2-amino-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5,14H2,1H3 |
Clave InChI |
ANRJEADLTBJROY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


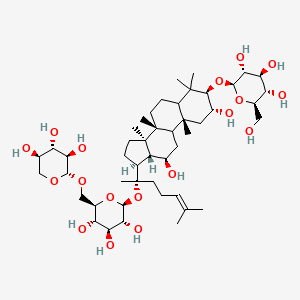

![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)

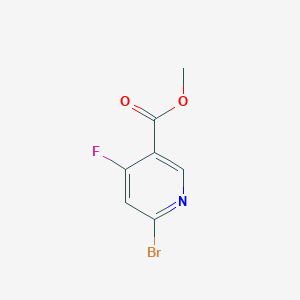

![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)


